6-[(4-phenylpiperazin-1-yl)methyl]-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring, a phenylpiperazine moiety, and a trifluoromethylphenyl group. These structural features contribute to its unique chemical and biological properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE typically involves multi-step organic reactions. One common approach is the condensation of 4-phenylpiperazine with a triazine derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced technologies and equipment ensures consistent quality and scalability of the production process. Industrial methods also focus on minimizing waste and optimizing resource utilization to enhance the overall efficiency and sustainability of the production.
Chemical Reactions Analysis
Types of Reactions
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway and conditions. For example, oxidation may yield oxides, while reduction can produce reduced derivatives of the compound. Substitution reactions result in the formation of various substituted derivatives.
Scientific Research Applications
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and materials.
Biology: It is studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Research explores its potential as a therapeutic agent for various diseases and conditions.
Industry: The compound is utilized in the development of advanced materials and chemical products.
Mechanism of Action
The mechanism of action of N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-{4-AMINO-6-[(4-METHYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
- N-{4-AMINO-6-[(4-ETHYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE
Uniqueness
N-{4-AMINO-6-[(4-PHENYLPIPERAZINO)METHYL]-1,3,5-TRIAZIN-2-YL}-N-[3-(TRIFLUOROMETHYL)PHENYL]AMINE is unique due to its specific structural features, such as the phenylpiperazine moiety and the trifluoromethylphenyl group. These features contribute to its distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H22F3N7 |
---|---|
Molecular Weight |
429.4 g/mol |
IUPAC Name |
6-[(4-phenylpiperazin-1-yl)methyl]-2-N-[3-(trifluoromethyl)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C21H22F3N7/c22-21(23,24)15-5-4-6-16(13-15)26-20-28-18(27-19(25)29-20)14-30-9-11-31(12-10-30)17-7-2-1-3-8-17/h1-8,13H,9-12,14H2,(H3,25,26,27,28,29) |
InChI Key |
REUFJRDNXOYLJO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2=NC(=NC(=N2)NC3=CC=CC(=C3)C(F)(F)F)N)C4=CC=CC=C4 |
Origin of Product |
United States |
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